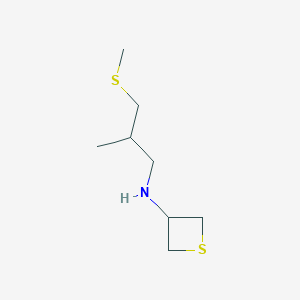
8-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but its intricate structure holds immense significance. Let’s break it down:
Chemical Formula: CHO
IUPAC Name: (2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl 4-hydroxybenzoate
This compound belongs to the flavonoid family and exhibits remarkable physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic approaches have been explored for this compound. Notably, researchers have employed oxidative dearomatization and Diels-Alder cycloaddition as key strategies. These methods allow the construction of the complex tetracyclic framework.
Industrial Production:
While industrial-scale production remains challenging due to its structural complexity, advances in synthetic methodologies continue to improve access to this compound.
Analyse Chemischer Reaktionen
This compound undergoes various reactions:
Oxidation: Hydroxyl groups can be selectively oxidized to yield different derivatives.
Reduction: Reduction of certain functional groups modifies its properties.
Substitution: Reactions with nucleophiles lead to diverse substitution patterns.
Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride). The major products depend on reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Researchers have explored its applications across disciplines:
Chemistry: Serves as a model compound for synthetic studies.
Biology: Investigated for potential bioactivity, including enzyme inhibition.
Medicine: Under scrutiny for its therapeutic potential.
Industry: May inspire novel drug development or natural product-inspired materials.
Wirkmechanismus
The compound’s effects likely involve interactions with specific molecular targets and signaling pathways. Further research is needed to unravel its precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
While this compound stands out for its complexity, similar flavonoids include quercetin, kaempferol, and rutin. Each exhibits distinct properties and applications.
For more in-depth information, you can explore the research published in the journal “Accounts of Chemical Research” by Prof. Yong Qin’s team . Additionally, consider the controlled hydroxylation of related terpenoids for plant chemical defense without self-toxicity .
Eigenschaften
Molekularformel |
C27H30O16 |
|---|---|
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-15-18(34)20(36)22(38)26(40-15)43-25-21(37)19(35)16(8-29)41-27(25)42-23-13(33)5-11(31)17-12(32)6-14(39-24(17)23)9-1-3-10(30)4-2-9/h1-6,15-16,18-22,25-31,33-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,25-,26+,27+/m1/s1 |
InChI-Schlüssel |
FHPGRJSWCJSVEN-OWNIHXIWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


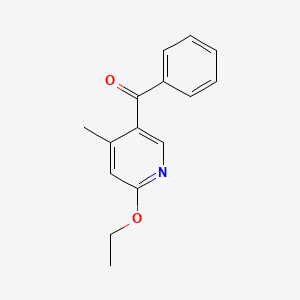
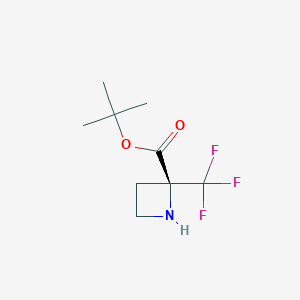
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
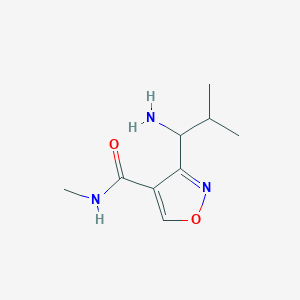

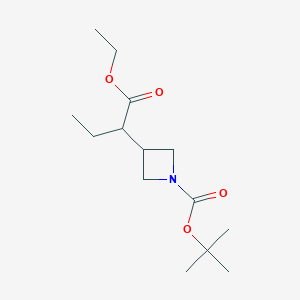
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)

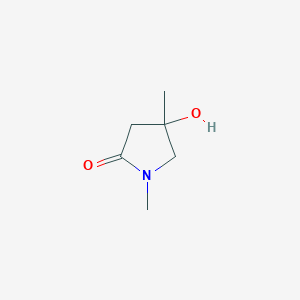
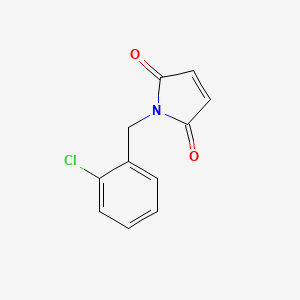
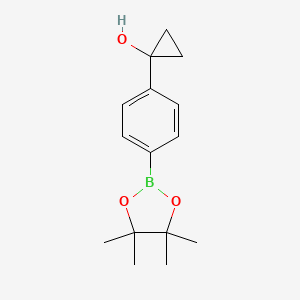
![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
